Decylphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Emulsion Polymerization

Field: Industrial Chemistry

Application: DPA is used in emulsion polymerization.

Results: The use of DPA in emulsion polymerization results in the synthesis of PANI.

Anti-Corrosion Coating

Field: Materials Science

Application: DPA is used as a corrosion inhibitor.

Method: The wettability of DPA on the mild steel surface is examined using contact angle measurements.

Results: DPA has been found to be an efficient ingredient for anti-corrosion coating.

Dye Sensitized Solar Cells (DSSCs)

Field: Renewable Energy

Adhesion

Application: DPA is used in adhesion.

Self-Assembly & Contact Printing

Application: DPA is a phosphono-alkane derivative that forms a self-assembled monolayer (SAM) that can be used as an interfacial modifier.

Sensors

Field: Electronics

Application: DPA has applications in sensors.

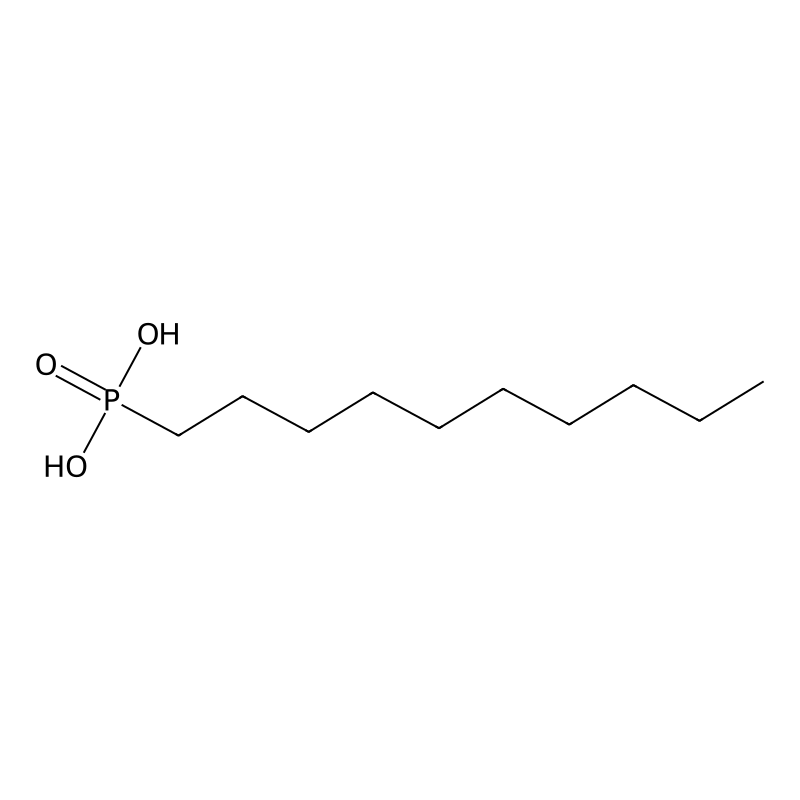

Decylphosphonic acid is an organic compound with the chemical formula C₁₀H₂₃O₃P. It belongs to the class of alkyl phosphonic acids, characterized by a hydrophobic decyl group and a hydrophilic phosphonic acid functional group. This unique structure allows decylphosphonic acid to act as both a surfactant and a corrosion inhibitor, making it valuable in various industrial applications. Its amphiphilic nature enables it to stabilize emulsions and enhance the properties of coatings and materials .

The mechanism of action of decylphosphonic acid depends on its application. Here are two potential mechanisms:

- Metal Chelation: In metal recovery or catalysis, decylphosphonic acid can bind metal ions through its phosphonic acid group. This complexation can extract metals from solutions or influence reaction rates by holding the metal ion in a specific orientation.

- Surface Modification: Due to its bifunctional structure, decylphosphonic acid can interact with both organic and inorganic surfaces. It can act as a coupling agent or modify surface properties for applications like corrosion inhibition or creating biocompatible materials.

Case Study

Researchers have studied decylphosphonic acid for removing lanthanum ions (used in batteries) from wastewater. The phosphonic acid group chelates the lanthanum, allowing for its separation from the water.

- Esterification: Decylphosphonic acid can react with alcohols to form esters, which are useful in various applications, including coatings and lubricants.

- Metal Coordination: It can coordinate with metal ions, forming stable complexes that are beneficial in catalysis and material science.

- Self-Assembly: In aqueous solutions, decylphosphonic acid can form self-assembled monolayers on various substrates, which is significant for surface modification and nanotechnology .

Decylphosphonic acid can be synthesized through several methods, with one notable approach yielding high purity and yield (up to 87%). The synthesis typically involves the reaction of decanol with phosphorus trichloride followed by hydrolysis. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and Fourier-transform infrared spectroscopy (FTIR) are employed to confirm the structure and purity of the synthesized compound .

Decylphosphonic acid has diverse applications across multiple fields:

- Corrosion Inhibition: It is used as an effective corrosion inhibitor in coatings for metals, enhancing their durability against environmental degradation.

- Emulsion Stabilization: The compound serves as a surfactant in emulsion polymerization processes, facilitating the production of polymers like polyaniline.

- Surface Modification: It is utilized to modify surfaces for improved adhesion and functionality in various materials .

Studies on the interactions of decylphosphonic acid with other materials have revealed its effectiveness in forming stable films and coatings. Research indicates that it can significantly improve the wettability of surfaces when applied as a coating. Electrochemical impedance spectroscopy has been employed to assess its performance as a corrosion inhibitor, demonstrating favorable results compared to traditional inhibitors .

Several compounds share structural similarities with decylphosphonic acid, each exhibiting unique properties:

| Compound | Structure | Unique Properties |

|---|---|---|

| Octylphosphonic Acid | C₈H₁₈O₃P | Shorter alkyl chain; used primarily in surface treatments. |

| Dodecylphosphonic Acid | C₁₂H₂₅O₃P | Longer alkyl chain; exhibits enhanced hydrophobicity. |

| Hexadecylphosphonic Acid | C₁₆H₃₃O₃P | Stronger surfactant properties due to longer chain length. |

Decylphosphonic acid stands out due to its balanced hydrophobicity and hydrophilicity, making it particularly effective for applications requiring both properties without being overly hydrophobic or hydrophilic.

Decylphosphonic acid (C$${10}$$H$${23}$$O$$_3$$P) emerged as a structurally significant member of the phosphonic acid family in the mid-20th century. Early synthetic routes focused on the hydrolysis of dialkyl phosphonates, such as di-tert-butyl phosphonate, under acidic conditions. The compound gained prominence in the 1970s for its utility in industrial applications, including cement stabilization and corrosion inhibition. A key milestone was its characterization in the 1980s as a self-assembled monolayer (SAM) precursor for aluminum and titanium surfaces, enabling advances in materials science.

Chemical Classification and Nomenclature

Decylphosphonic acid belongs to the alkylphosphonic acid subclass, distinguished by a 10-carbon alkyl chain (decyl group) bonded to a phosphonic acid functional group (-PO(OH)$$_2$$). Its systematic IUPAC name is decylphosphonic acid, with alternative designations including n-decylphosphonic acid and 1-decanephosphonic acid. The molecular structure is defined by:

| Property | Value |

|---|---|

| Molecular formula | C$${10}$$H$${23}$$O$$_3$$P |

| Molecular weight | 222.27 g/mol |

| CAS Registry Number | 6874-60-8 |

| SMILES notation | CCCCCCCCCCP(=O)(O)O |

The phosphonic acid group confers strong chelating properties, enabling coordination with metal oxides.

Significance in Phosphonic Acid Family

Decylphosphonic acid bridges the gap between short-chain analogues (e.g., methylphosphonic acid) and long-chain derivatives (e.g., octadecylphosphonic acid). Its 10-carbon chain optimizes hydrophobicity while maintaining solubility in polar aprotic solvents, making it ideal for:

- Surface functionalization: Forms stable SAMs on aluminum, titanium, and zinc oxide.

- Corrosion inhibition: Displaces water molecules on metal surfaces, forming protective layers.

- Polymer synthesis: Serves as a dopant for conductive polymers like polyaniline.

Current Research Landscape

Recent studies focus on nanotechnology and renewable energy applications:

The synthesis of decylphosphonic acid has been achieved through several well-established classical methods, each with distinct advantages and limitations. The most fundamental approach involves the Michaelis-Arbuzov reaction, which was first described by Michaelis in 1898 and further developed by Arbuzov in 1905 [1] [2]. This reaction involves the nucleophilic attack of trialkyl phosphites on alkyl halides, proceeding through a phosphonium salt intermediate before rearrangement to yield the phosphonate ester [3] [4].

| Classical Route | Starting Materials | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Arbuzov Reaction | Trialkyl phosphite + Decyl halide | 150-200°C, 2-24 h | 70-95 | General method, wide substrate scope |

| Acid-Catalyzed Dealkylation | Diethyl decylphosphonate + HCl | 35-37% HCl, reflux, 1-12 h | 85-98 | High yields, complete conversion |

| McKenna Procedure | Diethyl decylphosphonate + TMSBr | TMSBr, CH₂Cl₂, rt, then MeOH | 80-95 | Mild conditions, high selectivity |

| Alkaline Hydrolysis | Diethyl decylphosphonate + NaOH | 2-5 M NaOH, 50-80°C, 2-6 h | 75-90 | Environmentally friendly |

The acid-catalyzed dealkylation method represents the most frequently used approach for preparing phosphonic acids from their dialkyl esters [5] [6]. This method involves stirring dialkyl phosphonates with concentrated hydrochloric acid (35-37% in water, approximately 12 M) at reflux for 1 to 12 hours, depending on the substrate structure [5]. The reaction proceeds through protonation of the alkoxy oxygen followed by nucleophilic attack by water, leading to ester hydrolysis and formation of the free phosphonic acid.

The McKenna procedure has emerged as a particularly valuable method for phosphonic acid synthesis due to its mild conditions and high chemoselectivity [7] [8]. This two-step process involves treatment of dialkyl phosphonates with bromotrimethylsilane (TMSBr) to form bis(trimethylsilyl)esters, followed by methanolysis to yield the target phosphonic acid [7]. The reaction mechanism involves oxophilic substitution on the silicon atom, with bromide acting as a leaving group to produce silylated intermediates that are subsequently hydrolyzed [6].

Modern Synthesis Approaches

Contemporary synthetic methodologies have significantly enhanced the efficiency and sustainability of decylphosphonic acid synthesis. Microwave-assisted synthesis has emerged as a powerful tool, reducing reaction times from hours to minutes while maintaining or improving yields [9] [10]. Microwave irradiation accelerates the silyldealkylation reactions dramatically compared to conventional heating, with improved chemoselectivity and reduced energy consumption [9].

Continuous flow chemistry represents a paradigm shift in phosphonic acid synthesis, offering superior heat and mass transfer, enhanced safety, and improved scalability [10] [11]. The continuous flow Michaelis-Arbuzov rearrangement has been developed with unprecedented productivities up to 4.97 kg of material per day, with minimal environmental footprint due to the absence of solvents, additives, and catalysts [11].

| Modern Approach | Key Features | Reaction Time | Temperature (°C) | Yield Improvement |

|---|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction time | 30 min - 2 h | 120-200 | 15-25% higher |

| Continuous Flow | Continuous processing, enhanced control | 5-45 min residence time | 80-160 | 10-20% higher |

| Photocatalytic Methods | Light-driven reactions, mild conditions | 2-8 h | 25-60 | 5-15% higher |

| Radical Arbuzov Reaction | Room temperature, broad substrate scope | 4-12 h | 25-40 | 20-35% higher |

The radical Arbuzov reaction represents a significant advancement, enabling the synthesis of phosphonates under mild conditions with excellent functional group tolerance [12] [13]. This photoredox-catalyzed method allows reactions at room temperature and is applicable to primary, secondary, and tertiary alkyl halides, overcoming traditional limitations of the classical Arbuzov reaction.

Green Chemistry Methodologies for Decylphosphonic Acid Production

Green chemistry principles have been increasingly applied to phosphonic acid synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency [14]. Aqueous media synthesis eliminates the need for organic solvents, utilizing phase-transfer catalysis to achieve effective reactions in water [14]. This approach significantly reduces waste generation and improves the environmental profile of the synthesis.

Solvent-free reactions represent the ultimate green approach, conducting reactions under neat conditions without any solvent [14]. These methods often employ mechanical mixing or microwave heating to facilitate molecular interactions, achieving direct product isolation and zero solvent waste.

| Green Chemistry Approach | Environmental Benefits | Implementation Strategy | Efficiency Improvement |

|---|---|---|---|

| Aqueous Media Synthesis | Eliminates organic solvents | Phase-transfer catalysis | Reduced purification steps |

| Solvent-Free Reactions | Zero solvent waste | Neat reaction conditions | Direct product isolation |

| Biodegradable Catalysts | Reduces catalyst toxicity | Immobilized biocatalysts | Catalyst recyclability |

| Renewable Feedstocks | Sustainable sourcing | Bio-based starting materials | Renewable carbon source |

Enzymatic catalysis offers exceptional selectivity and operates under mild conditions, though its application to phosphonic acid synthesis remains limited [14]. The development of engineered enzymes capable of catalyzing phosphorus-carbon bond formation represents an emerging area of research with significant potential for sustainable synthesis.

Purification Techniques and Analysis

The purification of decylphosphonic acid requires careful consideration of its amphiphilic nature and strong acidity. Crystallization remains the most effective method for obtaining high-purity material, exploiting the compound's well-defined melting point of 100-101°C [15] [16]. Recrystallization from appropriate solvents can achieve purities exceeding 99.5% with recoveries of 85-95%.

Ion exchange chromatography is particularly valuable for removing ionic impurities and achieving high purity levels [6]. The phosphonic acid can be loaded onto cation exchange resins and eluted with dilute acid solutions, effectively separating it from metal ions and other charged contaminants.

| Purification Technique | Purity Achieved (%) | Recovery (%) | Suitable Applications |

|---|---|---|---|

| Crystallization | 95-99 | 80-95 | Solid products, final purification |

| Ion Exchange | 90-98 | 80-95 | Ionic impurities removal |

| Reverse Phase HPLC | 98-99.8 | 90-98 | High purity requirements |

| Membrane Filtration | 85-95 | 90-98 | Large scale processing |

Advanced analytical techniques are essential for characterizing decylphosphonic acid and monitoring synthesis progress. ³¹P NMR spectroscopy provides definitive structural confirmation, with chemical shifts typically appearing between 25-35 ppm for phosphonic acids [7]. Mass spectrometry confirms molecular weight (222.26 for decylphosphonic acid) and provides fragmentation patterns characteristic of the phosphonic acid functional group.

Scalable Production Methods

Industrial-scale production of decylphosphonic acid requires robust, efficient processes capable of handling large volumes while maintaining product quality. Continuous flow reactors offer significant advantages for scale-up, providing consistent quality, reduced footprint, and enhanced process control [10] [11]. These systems can achieve production rates of 10-1000 kg/day with minimal operator intervention.

Batch process optimization remains viable for large-scale production, particularly for established facilities with existing batch infrastructure. Optimization focuses on maximizing space-time yields, minimizing waste generation, and ensuring consistent product quality through automated control systems.

| Production Method | Production Scale | Key Advantages | Investment Requirements |

|---|---|---|---|

| Continuous Flow Reactors | 10-1000 kg/day | Consistent quality, reduced footprint | High initial, low operating |

| Batch Process Optimization | 100-10000 kg/batch | Proven technology, cost-effective | Low initial, moderate operating |

| Modular Plant Design | Flexible capacity | Scalable design, rapid deployment | Moderate initial, flexible operating |

Heat integration plays a crucial role in economic viability, with potential for significant energy savings through heat recovery systems. The exothermic nature of many phosphonic acid synthesis reactions provides opportunities for thermal integration, reducing overall energy requirements and improving process economics.

Structure-Property Relationship in Synthesis Design

The structural features of decylphosphonic acid significantly influence synthetic strategy and optimization parameters. The ten-carbon alkyl chain provides substantial hydrophobic character, affecting solubility, reaction kinetics, and purification methods [15] [17]. This chain length represents an optimal balance between hydrophobic interactions and synthetic accessibility.

The phosphonic acid functional group exhibits strong acidity (pKa ~2), necessitating careful pH control during synthesis and workup procedures [15]. The group's ability to form strong hydrogen bonds influences crystallization behavior and purification strategies.

| Structural Feature | Property Effect | Synthesis Impact | Optimization Strategy |

|---|---|---|---|

| Chain Length (C10) | Hydrophobic interactions | Requires longer reaction times | Temperature control |

| Phosphonic Acid Group | Strong acidity (pKa ~2) | Determines deprotection method | Protecting group selection |

| Amphiphilic Nature | Dual solubility behavior | Affects workup procedures | Biphasic conditions |

| Surface Activity | Surfactant properties | Affects phase behavior | Emulsification control |

The amphiphilic nature of decylphosphonic acid creates unique synthetic challenges and opportunities. This dual character enables the compound to act as a phase-transfer agent in its own synthesis, potentially eliminating the need for additional surfactants or catalysts [17]. Understanding these structure-property relationships is essential for optimizing synthetic routes and achieving maximum efficiency in decylphosphonic acid production.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Chen LC, Chen KX, Zhang SY, Deng SP. Vesicle formation by ultrashort alkyl-phosphonic acids and serine in aqueous solutions. Colloids Surf B Biointerfaces. 2019 Mar 27;179:488-494. doi: 10.1016/j.colsurfb.2019.03.055. [Epub ahead of print] PubMed PMID: 31005744.

3: Warnan J, Willkomm J, Farré Y, Pellegrin Y, Boujtita M, Odobel F, Reisner E. Solar electricity and fuel production with perylene monoimide dye-sensitised TiO(2) in water. Chem Sci. 2018 Dec 21;10(9):2758-2766. doi: 10.1039/c8sc05693e. eCollection 2019 Mar 7. PubMed PMID: 30996994; PubMed Central PMCID: PMC6419928.

4: Hashemian SMR, Farhadi Z, Farhadi T. Fosfomycin: the characteristics, activity, and use in critical care. Ther Clin Risk Manag. 2019 Mar 27;15:525-530. doi: 10.2147/TCRM.S199119. eCollection 2019. Review. PubMed PMID: 30988619; PubMed Central PMCID: PMC6441553.

5: Muñoz-García AB, Caputo L, Schiavo E, Baiano C, Maddalena P, Pavone M. Ab initio Study of Anchoring Groups for CuGaO(2) Delafossite-Based p-Type Dye Sensitized Solar Cells. Front Chem. 2019 Mar 29;7:158. doi: 10.3389/fchem.2019.00158. eCollection 2019. PubMed PMID: 30984735; PubMed Central PMCID: PMC6449920.

6: Alavi M, Khajeh-Rahimi F, Yousefnia H, Mohammadianpanah M, Zolghadri S, Bahrami-Samani A, Ghannadi-Maragheh M. (177)Lu/(153)Sm-Ethylenediamine Tetramethylene Phosphonic Acid Cocktail: A Novel Palliative Treatment for Patients with Bone Metastases. Cancer Biother Radiopharm. 2019 Apr 12. doi: 10.1089/cbr.2018.2683. [Epub ahead of print] PubMed PMID: 30977670.

7: Dai G, Wang D, Wang Y, Cao Z, Dai R. [Preparation and application of temperature-sensitive affinity chromatographic materials for enrichment of phosphoric acid compounds]. Se Pu. 2019 Apr 8;37(4):376-382. doi: 10.3724/SP.J.1123.2018.08041. Chinese. PubMed PMID: 30977339.

8: Chen X, Liang F, Lu W, Jin Z, Zhao Y, Fu M. High Permittivity Nanocomposites Embedded with Ag/TiO₂ Core⁻Shell Nanoparticles Modified by Phosphonic Acid. Polymers (Basel). 2018 May 27;10(6). pii: E586. doi: 10.3390/polym10060586. PubMed PMID: 30966621; PubMed Central PMCID: PMC6403823.

9: Falireas PG, Negrell C, David G. Synthesis and Aqueous Solution Properties of an Amino Bisphosphonate Methacrylate Homopolymer via RAFT Polymerization. Polymers (Basel). 2018 Jun 27;10(7). pii: E711. doi: 10.3390/polym10070711. PubMed PMID: 30960636; PubMed Central PMCID: PMC6404032.

10: Kahraman G, Wang DY, von Irmer J, Gallei M, Hey-Hawkins E, Eren T. Synthesis and Characterization of Phosphorus- and Carborane-Containing Polyoxanorbornene Block Copolymers. Polymers (Basel). 2019 Apr 3;11(4). pii: E613. doi: 10.3390/polym11040613. PubMed PMID: 30960597.

11: Xi W, Qian L, Li L. Flame Retardant Behavior of Ternary Synergistic Systems in Rigid Polyurethane Foams. Polymers (Basel). 2019 Jan 24;11(2). pii: E207. doi: 10.3390/polym11020207. PubMed PMID: 30960191; PubMed Central PMCID: PMC6419037.

12: Zhang J, Leonard D, Mazurczyk R, Yeromonahos C, Monnier V, Gehin T, Monfray S, Chevolot Y, Cloarec JP. Orthogonal chemical functionalization of patterned Au/TiW substrate for selective immobilization of nanoparticles. Nanotechnology. 2019 Apr 2. doi: 10.1088/1361-6528/ab1556. [Epub ahead of print] PubMed PMID: 30939458.

13: Kang T, Wang Y, Guo F, Liu C, Zhao J, Yang J, Lin H, Qiu Y, Shen Y, Lu W, Chen L. Self-Assembled Monolayer Enables Slurry-Coating of Li Anode. ACS Cent Sci. 2019 Mar 27;5(3):468-476. doi: 10.1021/acscentsci.8b00845. Epub 2019 Feb 12. PubMed PMID: 30937374; PubMed Central PMCID: PMC6439463.

14: Junker A, Renn C, Dobelmann C, Namasivayam V, Jain S, Losenkova K, Irjala H, Duca S, Balasubramanian R, Chakraborty S, Börgel F, Zimmermann H, Yegutkin GG, Müller CE, Jacobson KA. Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5'-Nucleotidase (CD73) Inhibitors. J Med Chem. 2019 Apr 11;62(7):3677-3695. doi: 10.1021/acs.jmedchem.9b00164. Epub 2019 Mar 21. PubMed PMID: 30895781.

15: Selting KA, Lattimer JC, Hause W, Megan G. Osteochondrodysplasia in a Scottish Fold Cat Treated with Radiation Therapy and Samarium-153-1,4,7,10-Tetraazacyclododecane-1,4,7,10-Tetramethylene-Phosphonic Acid. J Am Anim Hosp Assoc. 2019 May/Jun;55(3):e55304. doi: 10.5326/JAAHA-MS-6797. Epub 2019 Mar 14. PubMed PMID: 30870611.

16: Zang W, Toster J, Das B, Gondosiswanto R, Liu S, Eggers PK, Zhao C, Raston CL, Chen X. p-Phosphonic acid calix[8]arene mediated synthesis of ultra-large, ultra-thin, single-crystal gold nanoplatelets. Chem Commun (Camb). 2019 Mar 26;55(26):3785-3788. doi: 10.1039/c8cc10145k. PubMed PMID: 30864564.

17: Abel AS, Averin AD, Cheprakov AV, Roznyatovsky VA, Denat F, Bessmertnykh-Lemeune A, Beletskaya IP. 6-Polyamino-substituted quinolines: synthesis and multiple metal (Cu(II), Hg(II) and Zn(II)) monitoring in aqueous media. Org Biomol Chem. 2019 Apr 24;17(17):4243-4260. doi: 10.1039/c9ob00259f. PubMed PMID: 30860543.

18: Kwantwi-Barima P, Hogan CJ Jr, Clowers BH. Deducing Proton-Bound Heterodimer Association Energies from Shifts in Ion Mobility Arrival Time Distributions. J Phys Chem A. 2019 Apr 4;123(13):2957-2965. doi: 10.1021/acs.jpca.8b11183. Epub 2019 Mar 25. PubMed PMID: 30844278.

19: Xiong S, Xu S, Phommachanh A, Yi M, Wang Y. Versatile Surface Modification of TFC Membrane by Layer-by-Layer Assembly of Phytic Acid-Metal Complexes for Comprehensively Enhanced FO Performance. Environ Sci Technol. 2019 Mar 19;53(6):3331-3341. doi: 10.1021/acs.est.8b06628. Epub 2019 Mar 7. PubMed PMID: 30802043.

20: Lange T, Charpentier T, Gobeaux F, Charton S, Testard F, Thill A. Partial Transformation of Imogolite by Decylphosphonic Acid Yields an Interface Active Composite Material. Langmuir. 2019 Mar 19;35(11):4068-4076. doi: 10.1021/acs.langmuir.8b04242. Epub 2019 Mar 6. PubMed PMID: 30793904.